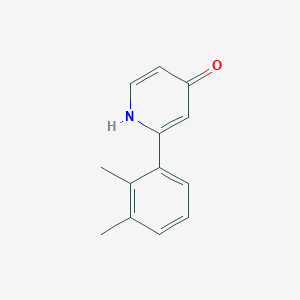
6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% (6-AHPPA) is an organic compound with a wide range of applications in scientific research. It is a derivative of picolinic acid, a naturally occurring organic compound found in plants and animals. 6-AHPPA is a versatile compound that can be used for a variety of purposes, including synthesis of other compounds, biochemical and physiological research, and laboratory experiments.
Aplicaciones Científicas De Investigación
6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% has a wide range of applications in scientific research. It has been used in the synthesis of other compounds, in biochemical and physiological research, and in laboratory experiments. It has been shown to be a useful tool in the study of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, as well as in the study of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% is not fully understood. However, it is believed that it has antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases and other conditions. It is also believed to have an effect on the metabolism of lipids and carbohydrates, which may be beneficial in the treatment of metabolic disorders.
Biochemical and Physiological Effects
6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which can lead to oxidative stress and damage to cells. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions. Additionally, 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% has been shown to have an effect on the metabolism of lipids and carbohydrates, which may be beneficial in the treatment of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantage of using 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% in laboratory experiments is that it is relatively inexpensive and easy to synthesize. Additionally, it is non-toxic and has a wide range of applications in scientific research. However, there are some limitations to using 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% in laboratory experiments. For example, it is not as stable as some other compounds and may degrade over time. Additionally, it is not as widely used as some other compounds and may not be as readily available.
Direcciones Futuras
There are a number of potential future directions for 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95%. One is its use as a therapeutic agent in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, as well as in the treatment of cancer and other diseases. Additionally, 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% could be used to develop new compounds for use in biochemical and physiological research. Finally, 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% could be used in the development of new laboratory experiments and techniques.
Métodos De Síntesis
6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% can be synthesized from 3-hydroxy-2-methylbenzoic acid, which can be produced from the reaction of 3-hydroxybenzoic acid and 2-methylbenzaldehyde in the presence of an acid catalyst. The reaction is then followed by the addition of an amine, such as ammonia, to form 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95%. This method of synthesis has been demonstrated to be an efficient and cost-effective way to produce 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95%.
Propiedades
IUPAC Name |
6-amino-3-[3-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c14-11-5-4-10(12(15-11)13(17)18)9-3-1-2-8(6-9)7-16/h1-6,16H,7H2,(H2,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBUQUWFMQOWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(3-hydroxymethylphenyl)picolinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














